
Ethyl 2-acetamido-3-(2-bromopyridin-4-yl)oxypropanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Molecular Structure Analysis
The InChI code for Ethyl 2-acetamido-3-(2-bromopyridin-4-yl)oxypropanoate is 1S/C12H15BrN2O4/c1-3-18-12(17)10(15-8(2)16)7-19-9-4-5-14-11(13)6-9/h4-6,10H,3,7H2,1-2H3,(H,15,16) . This code provides a specific description of the molecule’s structure, including the arrangement of atoms and bonds.Physical And Chemical Properties Analysis
The molecular weight of Ethyl 2-acetamido-3-(2-bromopyridin-4-yl)oxypropanoate is 331.17 . Other physical and chemical properties such as melting point, boiling point, solubility, and stability under various conditions are not provided in the sources I found.Applications De Recherche Scientifique
Neuroprotection
Ethyl 2-acetamido-3-(2-bromopyridin-4-yl)oxypropanoate: has been studied for its neuroprotective effects. It is found to enhance O-GlcNAcylation on mitochondrial proteins, which contributes to the mitochondrial network, cellular bioenergetics, and stress response in neuronal cells under ischemic-like conditions . This compound could potentially be used to improve neuronal tolerance to ischemia.
Energy Homeostasis Regulation
This compound exerts a neuroprotective effect through the regulation of energy homeostasis and O-GlcNAcylation . It has been shown to increase glucose uptake and activate O-GlcNAcylation in hippocampal neurons, which is crucial for maintaining energy balance in the brain, especially after ischemic stroke.
Mitochondrial Homeostasis
The activation of O-GlcNAc pathways by this compound is conducive to the survival of cells and tissues. It has been associated with the improvement of mitochondrial homeostasis and bioenergy, as well as the inhibition of the mitochondrial apoptosis pathway .
Ischemic Stroke Recovery
In the context of ischemic stroke, Ethyl 2-acetamido-3-(2-bromopyridin-4-yl)oxypropanoate has been implicated in accelerating the recovery of energy metabolism in the ipsilateral hippocampus, which is vital for the overall recovery process .
Antiviral Activity
While not directly related to the exact compound , similar compounds have been synthesized for their potential antiviral activity. These compounds, including analogs of Ethyl 2-acetamido derivatives, are being explored for their ability to interfere with viral replication processes .
Chemical Synthesis and Material Science
The compound’s structure and properties make it a candidate for various chemical synthesis applications. It could be used as a building block in the synthesis of more complex molecules for material science research .
Propriétés
IUPAC Name |
ethyl 2-acetamido-3-(2-bromopyridin-4-yl)oxypropanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15BrN2O4/c1-3-18-12(17)10(15-8(2)16)7-19-9-4-5-14-11(13)6-9/h4-6,10H,3,7H2,1-2H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGUXGHNNOCTWJZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(COC1=CC(=NC=C1)Br)NC(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15BrN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

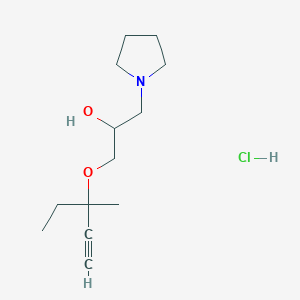

![N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-methoxyacetamide](/img/structure/B2872910.png)
![Ethyl 2-(2,5-dihydroxyphenyl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidine]-1'-carboxylate](/img/structure/B2872911.png)

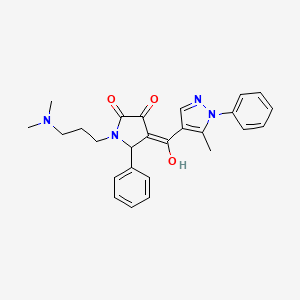
![[2-(1-Benzofuran-2-yl)-1,3-thiazol-4-yl]methanamine](/img/structure/B2872915.png)

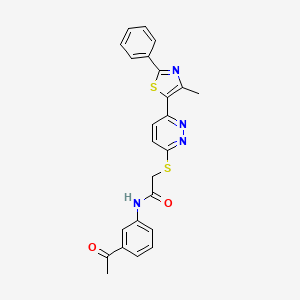
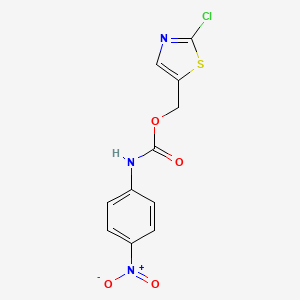
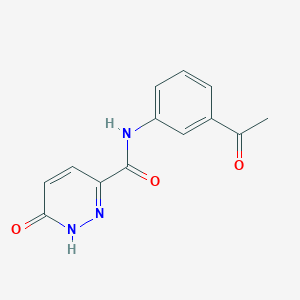
![1-(1,3-Dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-3-(4-methoxyphenethyl)urea](/img/structure/B2872924.png)
![2-amino-N-(3-ethoxypropyl)-1-(furan-2-ylmethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2872925.png)
